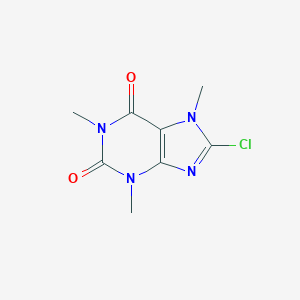

8-Chlorocaffeine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6277. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

8-chloro-1,3,7-trimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKPGBJNNATDRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1Cl)N(C(=O)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197722 | |

| Record name | 8-Chlorocaffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4921-49-7 | |

| Record name | 8-Chlorocaffeine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4921-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chlorocaffeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chlorocaffeine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Chlorocaffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloro-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-CHLOROCAFFEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/297FVR09D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Chlorocaffeine: Chemical Properties, Structure, and Applications

This guide provides a comprehensive technical overview of 8-Chlorocaffeine (8-CC), a halogenated derivative of caffeine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural characteristics, synthesis, and reactivity of this compound, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of the C8 Position

Caffeine, a ubiquitous methylxanthine, is a well-known central nervous system stimulant. Its core structure, however, presents limited sites for chemical modification, as the nitrogen atoms are methylated.[1] The carbon at the 8th position of the purine ring is a notable exception, providing a reactive site for introducing new functionalities.[2] Halogenation at this C8 position, particularly chlorination to form this compound, transforms the molecule into a versatile synthetic intermediate.[3] This seemingly simple substitution dramatically alters the electronic properties of the purine ring, paving the way for a multitude of subsequent chemical transformations and modulating its biological activity.[3][4]

This compound is not merely a chemical curiosity; it is a key building block in medicinal chemistry. It serves as a precursor for generating diverse libraries of 8-substituted caffeine derivatives through cross-coupling reactions.[1][3] These derivatives are instrumental in probing the structure-activity relationships of various biological targets, most notably adenosine receptors.[5][6][7]

Molecular Structure and Physicochemical Properties

This compound, systematically named 8-chloro-1,3,7-trimethyl-1H-purine-2,6-dione, is a solid, crystalline compound at room temperature.[3][4] The introduction of a chlorine atom increases the molecular weight and alters its polarity compared to caffeine.

Diagram: Chemical Structure of this compound

Sources

- 1. CN103360394A - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]

- 2. Identification and fragmentation pathways of caffeine metabolites in urine samples via liquid chromatography with positive electrospray ionization coupled to a hybrid quadrupole linear ion trap (LTQ) and Fourier transform ion cyclotron resonance mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 4921-49-7: this compound | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. spectrabase.com [spectrabase.com]

- 6. caymanchem.com [caymanchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mechanism of Action of 8-Chlorocaffeine

This guide provides a detailed exploration of the molecular mechanism of action of 8-Chlorocaffeine, a halogenated derivative of caffeine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the causality behind experimental approaches, and offers detailed protocols for further investigation.

Introduction

This compound (1,3,7-trimethyl-8-chloroxanthine) is a synthetic derivative of the widely consumed psychostimulant, caffeine.[1][2] As a member of the methylxanthine class, its pharmacological activity is primarily attributed to its interaction with key signaling pathways in the central nervous system and periphery. The introduction of a chlorine atom at the 8-position of the xanthine scaffold can significantly alter its chemical properties and biological activity compared to its parent compound, caffeine.[1] This guide will delve into the primary and secondary mechanisms of action of this compound, focusing on its role as an adenosine receptor antagonist and a potential phosphodiesterase inhibitor.

Primary Mechanism of Action: Adenosine Receptor Antagonism

The principal mechanism through which this compound exerts its effects is by acting as an antagonist at adenosine receptors.[3] Adenosine is an endogenous purine nucleoside that modulates a wide array of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A₁, A₂A, A₂B, and A₃.[4] These receptors have distinct signaling pathways and tissue distribution, leading to diverse physiological responses.

Adenosine Receptor Subtypes and Downstream Signaling

-

A₁ and A₃ Receptors: These receptors typically couple to inhibitory G proteins (Gαi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[5]

-

A₂A and A₂B Receptors: Conversely, these receptors are coupled to stimulatory G proteins (Gαs). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[6]

By blocking these receptors, this compound prevents adenosine from binding and initiating these downstream signaling events. The functional outcome of this antagonism depends on the specific receptor subtype being blocked and the baseline level of adenosine in the tissue.

Receptor Subtype Selectivity of this compound

While it is established that this compound binds to adenosine receptors, a comprehensive profile of its binding affinity (Ki) across all four human receptor subtypes is not extensively documented in publicly available literature. The position of substituents on the xanthine core is known to be a critical determinant of both affinity and selectivity for adenosine receptor subtypes.[7] For instance, substitutions at the C8 position can significantly influence the interaction with the receptor binding pocket.[8]

Based on the pharmacology of caffeine and other 8-substituted xanthines, it is likely that this compound acts as a non-selective adenosine receptor antagonist, with affinities for A₁ and A₂A receptors in the micromolar range.[9] However, to definitively characterize its profile, competitive radioligand binding assays are required.

Table 1: Reported and Expected Binding Affinities of Xanthine Derivatives at Human Adenosine Receptors

| Compound | A₁ Ki (µM) | A₂A Ki (µM) | A₂B Ki (µM) | A₃ Ki (µM) | Reference |

| Caffeine | 10.7 | 9.56 | 10.4 | 13.3 | [3] |

| This compound | Expected in µM range | Expected in µM range | Expected in µM range | Expected in µM range | N/A |

Signaling Pathway Diagram

Figure 1: Antagonism of Adenosine Receptor Signaling by this compound.

Secondary Mechanism of Action: Phosphodiesterase (PDE) Inhibition

Methylxanthines, including caffeine, are known to be non-selective inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes that degrade cyclic nucleotides like cAMP and cGMP.[10] By inhibiting PDEs, xanthines can lead to an accumulation of intracellular cAMP and/or cGMP, thereby potentiating the signaling pathways mediated by these second messengers.

The extent to which this compound inhibits various PDE isoforms is not well-characterized. Different PDE families exhibit distinct substrate specificities and tissue distributions, and inhibition of these enzymes can have significant physiological consequences.[11] For example, inhibition of PDE4, which is specific for cAMP, can have anti-inflammatory and cognitive-enhancing effects. It is plausible that this compound shares this PDE-inhibitory activity with caffeine, which could contribute to its overall pharmacological profile, especially at higher concentrations.[3]

Experimental Workflow for PDE Inhibition Assay

Figure 2: General workflow for determining the IC₅₀ of this compound against a PDE isoform.

Experimental Protocols

To fully elucidate the mechanism of action of this compound, a series of in vitro pharmacological assays are essential. The following protocols provide a framework for characterizing its binding affinity at adenosine receptors and its functional effect on cAMP signaling.

Protocol 1: Competitive Radioligand Binding Assay for Adenosine A₁ Receptor Affinity

Objective: To determine the inhibitory constant (Ki) of this compound for the human adenosine A₁ receptor.

Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the A₁ receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and then converted to a Ki value using the Cheng-Prusoff equation.

Materials:

-

Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human adenosine A₁ receptor.

-

Radioligand: [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a selective A₁ antagonist.

-

Test Compound: this compound, dissolved in DMSO and serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM Theophylline or another suitable non-selective adenosine antagonist.

-

Filtration Plate: 96-well glass fiber filter plate (e.g., GF/B).

-

Scintillation Cocktail and Counter.

Procedure:

-

Reagent Preparation:

-

Thaw the cell membranes on ice and dilute to a final concentration of 10-20 µg protein per well in ice-cold assay buffer.

-

Prepare a working solution of [³H]-DPCPX in assay buffer at a concentration approximately equal to its Kd (typically ~1-2 nM).

-

Prepare a 10-point serial dilution of this compound in assay buffer. The final concentration should span a range from approximately 10⁻⁹ M to 10⁻⁴ M.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: 25 µL assay buffer, 25 µL [³H]-DPCPX, and 50 µL cell membrane suspension.

-

Non-specific Binding Wells: 25 µL non-specific binding control, 25 µL [³H]-DPCPX, and 50 µL cell membrane suspension.

-

Test Compound Wells: 25 µL of each this compound dilution, 25 µL [³H]-DPCPX, and 50 µL cell membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter plate. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: HTRF cAMP Functional Assay for Adenosine A₂A Receptor Antagonism

Objective: To determine the functional potency (IC₅₀) of this compound in antagonizing the agonist-induced cAMP production mediated by the human adenosine A₂A receptor.

Principle: This is a competitive immunoassay that measures intracellular cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF). In the assay, cAMP produced by cells competes with a d2-labeled cAMP for binding to an anti-cAMP antibody labeled with a Europium cryptate. A high level of cellular cAMP leads to a decrease in the FRET signal.

Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing the human adenosine A₂A receptor.

-

Agonist: NECA (5'-N-Ethylcarboxamidoadenosine) or another suitable A₂A agonist.

-

Test Compound: this compound.

-

PDE Inhibitor: 1 mM IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

HTRF cAMP Assay Kit: Containing cAMP-d2 and anti-cAMP cryptate reagents.

-

Assay Plate: 384-well, low-volume, white plate.

-

HTRF-compatible Plate Reader.

Procedure:

-

Cell Preparation:

-

Culture cells to ~80% confluency.

-

Harvest the cells and resuspend in assay buffer (e.g., PBS containing 1 mM IBMX) to a density of approximately 300,000 cells/mL.

-

-

Assay Setup:

-

Dispense 5 µL of the cell suspension into each well of the 384-well plate (1500 cells/well).

-

Add 2.5 µL of serially diluted this compound to the wells. For control wells (agonist stimulation only), add 2.5 µL of assay buffer.

-

Incubate for 15-30 minutes at room temperature.

-

Add 2.5 µL of the A₂A agonist (NECA) at a concentration that elicits ~80% of its maximal response (EC₈₀). For basal control wells, add 2.5 µL of assay buffer.

-

-

Incubation: Incubate the plate for 30-60 minutes at room temperature.

-

cAMP Detection:

-

Add 5 µL of the cAMP-d2 reagent diluted in lysis buffer to each well.

-

Add 5 µL of the anti-cAMP cryptate reagent to each well.

-

-

Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

-

Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound is a xanthine derivative that primarily functions as an antagonist of adenosine receptors. While it is likely a non-selective antagonist, its precise affinity profile across the A₁, A₂A, A₂B, and A₃ receptor subtypes requires further experimental validation using standard techniques such as competitive radioligand binding assays. Furthermore, its potential secondary mechanism as a phosphodiesterase inhibitor warrants investigation to fully comprehend its pharmacological effects. The protocols provided in this guide offer a robust framework for researchers to meticulously characterize the molecular interactions and functional consequences of this compound, thereby contributing to a deeper understanding of its therapeutic potential.

References

- Ferre, S., et al. (2008). Adenosine A1-A2A receptor heteromers: new targets for caffeine in the brain. IMR Press.

- Górska, A. M., & Gołembiowska, K. (2015).

- Jacobson, K. A., & Müller, C. E. (2016). Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. British Journal of Pharmacology.

- Röhrig, T., Liesenfeld, D., & Richling, E. (2017). Identification of a Phosphodiesterase-Inhibiting Fraction from Roasted Coffee (Coffea arabica) through Activity-Guided Fractionation. Journal of Agricultural and Food Chemistry.

- Schiffmann, S. N., et al. (2023). Phosphodiesterase 8 governs cAMP/PKA-dependent reduction of L-type calcium current in human atrial fibrillation: a novel arrhythmogenic mechanism. European Heart Journal.

- Alexander, S. P., et al. (1995).

- BenchChem. (n.d.). Application Notes and Protocols for cAMP Accumulation Assay for Adenosine Receptor Agonists. BenchChem.

- Singh, B., et al. (2018). Identification of Xanthine Derivatives as Inhibitors of Phosphodiesterase 9A Through In silico and Biological Studies. Combinatorial Chemistry & High Throughput Screening.

- Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology.

- Barone, D., et al. (2018).

- Assay Guidance Manual. (2017). Principles of the HTRF cAMP Assay. NCBI Bookshelf.

- Miao, Y., et al. (2021). Pathways and Mechanism of Caffeine Binding to Human Adenosine A2A Receptor. Frontiers in Molecular Biosciences.

- Innoprot. (n.d.). Adenosine A2A Receptor Assay. Innoprot GPCR Functional Assays.

- Cunha, R. A., et al. (1995). On the high affinity of 8-cyclohexylcaffeine for the presynaptic inhibitory adenosine receptor present in rat motor nerve terminals. Naunyn-Schmiedeberg's Archives of Pharmacology.

- Singh, B., & Sharma, D. (2017). Development of Xanthine Based Inhibitors Targeting Phosphodiesterase 9A. Letters in Drug Design & Discovery.

- Kubacka, M., et al. (2023).

- Beavo, J. (n.d.).

- Schulze, J., et al. (2022). Variations in IC50 Values with Purity of Mushroom Tyrosinase.

- PubChem. (n.d.). This compound. PubChem.

- Ferre, S., et al. (2008). Adenosine A1-A2A receptor heteromers: new targets for caffeine in the brain. Journal of Caffeine Research.

- BindingDB. (n.d.). Assay in Summary_ki. BindingDB.

- Ukena, D., et al. (1985). PACPX--a substituted xanthine--antagonizes both the A1 and A2 subclasses of the P1-purinoceptor. British Journal of Pharmacology.

- MDPI. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI.

- Revvity. (n.d.). How to run a cAMP HTRF assay. YouTube.

- BenchChem. (n.d.). Application Notes and Protocols for Functional Assays in Adenosine A1 Receptor Antagonist Screening. BenchChem.

- Revvity. (n.d.). cAMP - Guide to optimizing antagonists of Gαs. Revvity.

- CAS. (n.d.). This compound. CAS Common Chemistry.

- CymitQuimica. (n.d.). CAS 4921-49-7: this compound. CymitQuimica.

- Santa Cruz Biotechnology. (n.d.). 8-Chloro Caffeine. Santa Cruz Biotechnology.

- Demirbas, D., et al. (2013). IC 50 values for BC8-15 and related compounds.

- Han, X., et al. (2021). Pathways and Mechanism of Caffeine Binding to Human Adenosine A2A Receptor. Frontiers in Molecular Biosciences.

- CymitQuimica. (n.d.). This compound. CymitQuimica.

- Santa Cruz Biotechnology. (n.d.). 8-Chloro Caffeine. Santa Cruz Biotechnology.

Sources

- 1. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. article.imrpress.com [article.imrpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the high affinity of 8-cyclohexylcaffeine for the presynaptic inhibitory adenosine receptor present in rat motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Adenosine A1 and A2A Receptors in the Caffeine Effect on MDMA-Induced DA and 5-HT Release in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of caffeine and phosphodiesterase inhibitors on activation of neonatal T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphodiesterase 8 governs cAMP/PKA-dependent reduction of L-type calcium current in human atrial fibrillation: a novel arrhythmogenic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Assay in Summary_ki [bdb99.ucsd.edu]

8-Chlorocaffeine: A Methodological Framework for Characterization as an Adenosine Receptor Antagonist

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for the characterization of 8-Chlorocaffeine, a xanthine derivative, as a putative adenosine receptor antagonist. While belonging to a well-established class of adenosine receptor modulators, detailed public data on the binding affinity and functional potency of this compound across the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) is limited. This document, therefore, serves a dual purpose: first, to consolidate the known chemical and pharmacological properties of this compound, and second, to provide a robust, field-proven methodological workflow for its complete characterization. We present detailed protocols for in vitro binding and functional assays, principles of in vivo evaluation, and the rationale behind experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously profile novel or under-characterized xanthine-based compounds targeting the adenosine signaling pathway.

The Adenosine Signaling System: A Primer for Drug Discovery

Extracellular adenosine is a critical purine nucleoside that functions as a signaling molecule by activating four distinct G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃.[1] These receptors are ubiquitously expressed and play pivotal roles in regulating a vast array of physiological processes, including cardiovascular function, neuronal activity, inflammation, and immune responses.[1][2] The therapeutic potential of targeting these receptors is significant, with antagonists, in particular, being explored for conditions like Parkinson's disease, heart failure, and cancer immunotherapy.[2][3][4]

The four receptor subtypes are distinguished by their differential coupling to G proteins and subsequent second messenger signaling cascades:

-

A₁ and A₃ Receptors: These receptors primarily couple to inhibitory G proteins (Gαᵢ/ₒ).[5] Their activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[1]

-

A₂ₐ and A₂ₑ Receptors: These receptors couple to stimulatory G proteins (Gαₛ).[5] Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[1]

This fundamental difference in signaling is the cornerstone of functional assays designed to characterize ligands as agonists or antagonists.

Figure 1: Adenosine Receptor G-Protein Coupling Pathways.

This compound: A Profile

This compound is a halogenated analog of caffeine, belonging to the methylxanthine class of compounds.[6] The introduction of a chlorine atom at the 8-position of the purine ring alters its chemical and pharmacological properties compared to the parent caffeine molecule.[7]

Chemical and Physical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClN₄O₂ | [8] |

| Molecular Weight | 228.63 g/mol | [8] |

| CAS Number | 4921-49-7 | [9] |

| Appearance | White to off-white crystalline solid | [7] |

| Solubility | Soluble in organic solvents (e.g., Chloroform) | [7][10] |

Known Pharmacological Activity

Literature on the specific adenosine receptor antagonism of this compound is sparse. The primary available data point indicates that it binds to adenosine receptors with an apparent inhibition constant (Kᵢ) of 30 µM.[10][11] This suggests a relatively low potency and does not provide information on its selectivity across the four receptor subtypes. For context, potent and selective antagonists often exhibit Kᵢ values in the low nanomolar range.[12] Therefore, a complete characterization is necessary to establish its pharmacological profile.

Experimental Framework for Characterization

To rigorously define this compound's profile as an adenosine receptor antagonist, a tiered experimental approach is required. This workflow begins with determining its binding affinity and selectivity, followed by functional validation of its antagonist activity.

Figure 2: Experimental Workflow for Antagonist Characterization.

In Vitro Characterization: Radioligand Binding Assays

Causality: The first step is to determine if and how strongly this compound binds to each of the four adenosine receptors. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor.[13] A competition binding assay is the most efficient method. In this setup, the test compound (this compound) competes with a known high-affinity, subtype-selective radiolabeled ligand for binding to the receptor. By measuring the concentration of this compound required to displace 50% of the specific binding of the radioligand (its IC₅₀), we can calculate its inhibition constant (Kᵢ).[14]

Protocol: Competition Radioligand Binding Assay

This protocol is a template and must be optimized for each receptor subtype using membranes from cells stably expressing the human receptor of interest (e.g., HEK293 or CHO cells).

-

Preparation of Reagents:

-

Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.4.

-

Cell Membranes: Thaw cell membranes expressing the target human adenosine receptor (A₁, A₂ₐ, A₂ₑ, or A₃) on ice. Homogenize and dilute in assay buffer to a final concentration of 5-20 µg of protein per well.[15]

-

Radioligand: Prepare a working solution of a subtype-selective radioligand (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ) at a concentration near its dissociation constant (Kₑ).[15]

-

Test Compound: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

-

Non-Specific Binding (NSB) Control: Prepare a high concentration of a known non-radiolabeled antagonist for the target receptor (e.g., 10 µM Xanthine Amine Congener (XAC)).

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add 50 µL assay buffer, 25 µL radioligand, and 25 µL cell membrane suspension.

-

NSB Wells: Add 25 µL NSB control, 25 µL radioligand, and 25 µL cell membrane suspension.

-

Test Compound Wells: Add 25 µL of each this compound dilution, 25 µL radioligand, and 25 µL cell membrane suspension.

-

-

Incubation:

-

Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

-

Harvesting and Detection:

-

Rapidly filter the contents of each well through a GF/B filter plate pre-soaked in polyethylenimine (PEI) to reduce non-specific filter binding.[16]

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from all other wells.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.[17]

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[18]

-

Data Interpretation: The Kᵢ values across the four receptor subtypes will reveal the binding affinity and selectivity profile of this compound.

| Receptor Subtype | Kᵢ (nM) - Example Data | Selectivity Ratio (vs. A₁) |

| A₁ | 15,000 | 1x |

| A₂ₐ | 25,000 | 0.6x |

| A₂ₑ | 30,000 | 0.5x |

| A₃ | >50,000 | <0.3x |

| Table populated with hypothetical data for illustrative purposes based on the reported 30 µM apparent Kᵢ. |

In Vitro Characterization: cAMP Functional Assays

Causality: Binding to a receptor does not guarantee a functional effect. A compound could be an agonist, antagonist, or inverse agonist. Since A₁/A₃ and A₂ₐ/A₂ₑ receptors have opposing effects on adenylyl cyclase, measuring intracellular cAMP is a direct functional readout of receptor modulation.[19] To confirm antagonism, we must demonstrate that this compound can block the cAMP response induced by a known agonist.

Protocol: HTRF-based cAMP Functional Assay

This protocol describes a competitive assay to measure the ability of an antagonist to inhibit agonist-stimulated cAMP production.

-

Cell Preparation:

-

Seed cells expressing the target adenosine receptor subtype into a low-volume 384-well white plate and culture until they reach 80-90% confluency.[2]

-

-

Assay Procedure:

-

Wash the cells with assay medium (e.g., EMEM-F12 with 25 mM HEPES).[20]

-

Pre-incubate the cells for 15-30 minutes at 37°C with assay medium containing a phosphodiesterase (PDE) inhibitor (e.g., 30 µM Rolipram) to prevent cAMP degradation.[20]

-

Add varying concentrations of this compound (the antagonist) to the wells and incubate for an additional 15 minutes.

-

Add a fixed concentration of a potent adenosine receptor agonist (e.g., NECA at its EC₈₀ concentration) to all wells except the basal control.[20]

-

Incubate for 15-30 minutes at 37°C.

-

-

Detection:

-

Stop the reaction by adding the lysis buffer provided in a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (e.g., from Cisbio).[2]

-

Follow the kit manufacturer's instructions to add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible plate reader.

-

-

Data Analysis:

-

Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

-

Plot the percentage of inhibition of the agonist response against the log concentration of this compound.

-

Use a non-linear regression model to determine the IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the agonist response.[14][17]

-

Data Interpretation: An ability to concentration-dependently block the agonist-induced cAMP signal confirms that this compound is a functional antagonist at that receptor subtype. The IC₅₀ value provides a measure of its functional potency.

In Vivo Characterization: Bridging the Gap to Physiology

Should in vitro characterization reveal a potent and selective profile for this compound (or a derivative), in vivo studies are the next logical step.

-

Pharmacokinetics (PK): The first step is to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[21] This involves administering the compound to animal models (e.g., rats or mice) and measuring its concentration in plasma and target tissues (like the brain) over time using methods such as LC-MS/MS.[21][22] This is critical for designing meaningful pharmacodynamic studies.

-

Pharmacodynamics (PD): These studies aim to demonstrate a physiological effect. For an A₂ₐ antagonist, a common model involves assessing locomotor activity in mice.[23] A₂ₐ antagonists are known to increase locomotor activity.[23] Another relevant model, particularly for A₂ₐ antagonists, is the 6-OHDA-lesioned rat model of Parkinson's disease, where the compound's ability to potentiate the effects of L-DOPA can be evaluated.[24]

Conclusion

This compound is a xanthine derivative with reported, albeit weak, affinity for adenosine receptors. Its complete pharmacological profile, including subtype selectivity and functional potency, remains to be fully elucidated in the public domain. This guide provides the scientific rationale and detailed experimental protocols necessary for the comprehensive characterization of this compound or any novel compound targeting the adenosine receptor family. By systematically applying these validated methodologies—from initial radioligand binding assays to functional cAMP readouts and subsequent in vivo evaluation—researchers can generate the high-quality, reproducible data required to advance our understanding of this compound and support future drug development efforts.

References

- Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Frontiers in Immunology. [Link]

- Beneficial and detrimental role of adenosine signaling in diseases and therapy. Journal of Biomedical Science. [Link]

- Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts.

- Detection of adenosine receptor antagonists in rat brain using a modified radioreceptor assay. Journal of Pharmacological and Toxicological Methods. [Link]

- Adenosine receptors and their main signaling pathways. Schematic...

- Adenosine signaling pathway overview. In response to cellular injury,...

- Bruns, R. F., Lawson-Wendling, K., & Pugsley, T. A. (1983b). A rapid filtration assay for soluble receptors using polyethylenimine-treated filters. Analytical Biochemistry. [Link]

- Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors. British Journal of Pharmacology. [Link]

- A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models. Journal for ImmunoTherapy of Cancer. [Link]

- Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry. [Link]

- 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

- Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral.

- Adenosine A2A Receptor Assay. Innoprot. [Link]

- Caffeine Mitigates Adenosine-Mediated Angiogenic Properties of Choroidal Endothelial Cells Through Antagonism of A 1 Adenosine Receptor and PI3K-AKT Axis. International Journal of Molecular Sciences. [Link]

- This compound. PubChem. [Link]

- Effect of the adenosine A2A receptor antagonist 8-(3-chlorostyryl)

- Using caffeine and other adenosine receptor antagonists and agonists as therapeutic tools against neurodegenerative diseases: A review. Brain and Behavior. [Link]

- Selected C8 two-chain linkers enhance the adenosine A1/A2A receptor affinity and selectivity of caffeine. Bioorganic & Medicinal Chemistry Letters. [Link]

- Irreversible Antagonists for the Adenosine A2B Receptor. Molecules. [Link]

- A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson's Disease. Molecules. [Link]

- Caffeine and Its Modulating Effects.

- Adenosine A2A receptor antagonist. Wikipedia. [Link]

- Adenosine A2A receptor antagonists: from caffeine to selective non‐xanthines. British Journal of Pharmacology. [Link]

- 8-Chloro caffeine. Conference on Nonlinear Systems Biology and Dynamics (CNSD). [Link]

- Half maximal inhibitory concentr

- Adenosine receptors as therapeutic targets.

- Ki and IC50 values. Reddit. [Link]

- Ki, IC50, & the Cheng-Prusoff equ

- Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. British Journal of Pharmacology. [Link]

- Pharmacokinetic and Pharmacodynamic Effects of Caffeine. EFSA. [Link]

- Adenosine A1-A2A receptor heteromers: new targets for caffeine in the brain. Journal of Molecular Neuroscience. [Link]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. CAS 4921-49-7: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound | C8H9ClN4O2 | CID 21031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. caymanchem.com [caymanchem.com]

- 11. 8-Chloro caffeine | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 12. reddit.com [reddit.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. IC50 - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Radioligand Binding Assays for Adenosine Receptors [ouci.dntb.gov.ua]

- 17. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. efsa.europa.eu [efsa.europa.eu]

- 23. 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Using caffeine and other adenosine receptor antagonists and agonists as therapeutic tools against neurodegenerative diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 8-Chlorocaffeine from Caffeine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for the preparation of 8-chlorocaffeine, a key intermediate in the development of various pharmacologically active compounds. The document delves into the mechanistic underpinnings of the primary synthetic routes, offers detailed experimental protocols, and addresses critical safety and analytical considerations. The content is structured to provide both a theoretical and practical framework for researchers in medicinal chemistry and drug development, emphasizing scientifically sound and reproducible methodologies.

Introduction: The Significance of this compound

Caffeine, a naturally occurring methylxanthine, is one of the most widely consumed psychoactive substances globally.[1] Its scaffold has served as a versatile template for the synthesis of a multitude of derivatives with diverse pharmacological activities. The introduction of a substituent at the 8-position of the caffeine molecule significantly alters its biological profile. This compound (1,3,7-trimethyl-8-chloroxanthine) is a pivotal intermediate that allows for further chemical modifications at this position.[2][3] These modifications can lead to compounds with potential applications as adenosine receptor antagonists, phosphodiesterase inhibitors, and even anticancer agents.[2][4]

The primary challenge in caffeine chemistry lies in the selective functionalization of the C8-position, as the N1, N3, and N7 positions are already methylated. Direct electrophilic substitution at the C8-position is the most common approach to introduce a chlorine atom, thereby creating a reactive site for subsequent nucleophilic substitution reactions.[4] This guide will focus on the most prevalent and practical methods for this transformation.

Mechanistic Insights into the Chlorination of Caffeine

The synthesis of this compound from caffeine is fundamentally an electrophilic aromatic substitution reaction. The purine ring system of caffeine, while containing electron-withdrawing amide groups, possesses an electron-rich imidazole ring, making the C8-position susceptible to electrophilic attack.

The Role of the Chlorinating Agent

Various chlorinating agents can be employed for this transformation. Historically, elemental chlorine (Cl₂) has been used.[5] However, due to the hazardous nature of chlorine gas, alternative and safer reagents are now preferred in a laboratory setting. These include:

-

N-Chlorosuccinimide (NCS): A mild and effective source of electrophilic chlorine. The reaction proceeds via the protonation of the NCS carbonyl group by an acid catalyst (or trace acid in the solvent), which increases the electrophilicity of the chlorine atom.

-

Phosphorus Oxychloride (POCl₃): A strong chlorinating and dehydrating agent. Its use in this context is less common for direct chlorination of caffeine but is a key reagent in the synthesis of chloro-substituted purines from their corresponding hydroxyl precursors.[6][7][8][9][10]

-

Sulfuryl Chloride (SO₂Cl₂): Another potent chlorinating agent that can be used for the direct chlorination of caffeine.

The choice of chlorinating agent and reaction conditions is critical to achieving a high yield and purity of this compound while minimizing the formation of byproducts.

Synthetic Pathways and Experimental Protocols

This section outlines the most reliable and commonly employed methods for the synthesis of this compound.

Direct Chlorination using N-Chlorosuccinimide (NCS)

This is arguably the most convenient and widely adopted laboratory-scale method due to the ease of handling and milder reaction conditions compared to using chlorine gas.

Reaction Scheme:

Caption: Synthesis of this compound from Caffeine using NCS.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve caffeine (1.0 eq) in a suitable solvent such as chloroform (CHCl₃) or glacial acetic acid.[11]

-

Reagent Addition: Add N-chlorosuccinimide (1.1-1.2 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

-

Work-up: After the reaction is complete (as indicated by the disappearance of the caffeine spot on TLC), cool the mixture to room temperature.

-

Isolation: The solvent is removed under reduced pressure. The resulting crude product is then washed with water to remove the succinimide byproduct.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or water, to yield a white crystalline solid.

Alternative Pathway: Synthesis from Theophylline

An alternative approach involves the chlorination of theophylline to produce 8-chlorotheophylline, followed by N-methylation to yield this compound. However, this is a multi-step process and is generally less direct than the direct chlorination of caffeine. A patented method describes the synthesis of 8-chlorotheophylline from theophylline using N-chlorosuccinimide in an aqueous phase, which is a more environmentally friendly approach.[13][14]

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing these syntheses.

-

Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[6][7][8][9][10] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[6][7][8][9][10] In case of skin contact, immediately wash the affected area with copious amounts of water.[7][10]

-

N-Chlorosuccinimide (NCS): While less hazardous than POCl₃, NCS is an irritant and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: Chloroform is a suspected carcinogen and should be handled in a fume hood. Acetic acid is corrosive.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Analytical Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques.

| Analytical Technique | Expected Results for this compound |

| Melting Point | 216-218 °C |

| ¹H NMR | Signals corresponding to the three N-methyl groups. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the purine ring and the methyl groups.[15] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (228.64 g/mol ).[16] |

| Infrared (IR) Spectroscopy | Characteristic peaks for the amide carbonyl groups and the C-Cl bond. |

Workflow and Decision-Making in Synthesis

The selection of a synthetic pathway is guided by factors such as scale, available reagents, safety considerations, and desired purity.

Caption: Decision workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from caffeine is a well-established transformation in medicinal chemistry. The direct chlorination using N-chlorosuccinimide stands out as a reliable, safe, and efficient method for laboratory-scale preparations. A thorough understanding of the reaction mechanism, adherence to safety protocols, and proper analytical characterization are paramount for the successful synthesis of this valuable intermediate. This guide provides the necessary framework for researchers to confidently and competently produce this compound for their drug discovery and development endeavors.

References

- Air Liquide Malaysia.

- National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Phosphorus Oxychloride.

- Thermo Fisher Scientific. Phosphorus(V)

- Lanxess. Product Safety Assessment: Phosphorus oxychloride.

- Acros Organics.

- Sciencemadness Discussion Board. (2011). 8-Methoxycaffeine synthesis. [Link]

- Wiley. This compound SpectraBase. [Link]

- Kawazoe, Y., & Nushi, K. (1974). Addition of electrophilic radicals to caffeine: synthetic aspects and influence of the peroxidic initiators. Chemical and Pharmaceutical Bulletin, 22(7), 1534-1540.

- Putra, M. R., et al. (2023). Direct Synthesis of 8‐Fluorocaffeine and Its Transformation to 8‐Substituted Caffeine. ChemistrySelect, 8(48), e202303494. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 21031, this compound. [Link]

- Google Patents.

- El-Gindy, A., Emara, S., & Shaaban, H. (2005). Simultaneous determination of caffeine, 8-chlorotheophylline, and chlorphenoxamine hydrochloride in ternary mixtures by ratio-spectra zero-crossing first-derivative spectrophotometric and chemometric methods.

- Al-Juboori, A. M. H., & Al-Masoudi, W. A. M. (2020). Synthesis, Identification and Biological Activity of Some New Chalcone derivatives from 8-Chlorotheophylline. Oriental Journal of Chemistry, 36(3), 484.

- Zarrelli, A., et al. (2021). Ecotoxicological evaluation of caffeine and its derivatives from a simulated chlorination step. Environmental Science and Pollution Research, 28(43), 61247–61257.

- Screencasts. NMR on chlorinated caffeine, Ch 16 up to acetal mechanism. [Link]

- Chemistry LibreTexts. (2023).

- Mohamadpour, F. (2024). Greening up organic reactions with caffeine: applications, recent developments, and future directions. RSC Advances, 14(14), 9831–9859.

- Faghih, Z., et al. (2023).

- Studypool.

- ResearchGate.

- Google Patents.

- Bond, T., et al. (2015). Chlorinated compounds form in tea and coffee. Chemistry World. [Link]

- Wikipedia. Caffeine. [Link]

- Google Patents.

- Wikipedia. 8-Chlorotheophylline. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 10661, 8-Chlorotheophylline. [Link]

- ResearchGate. Simultaneous Determination of Caffeine, 8-Chlorotheophylline, and Chlorphenoxamine Hydrochloride in Ternary Mixtures by Ratio-Spectra Zero-Crossing First-Derivative Spectrophotometric and Chemometric Methods. [Link]

- National Center for Biotechnology Information. (1991). Coffee, Tea, Mate, Methylxanthines and Methylglyoxal. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 51. [Link]

- Chemistry Stack Exchange. (2018).

- YouTube. (2020). Caffeine from coffee | Caffeine extraction. [Link]

Sources

- 1. Caffeine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, anticancer and in silico assessment of 8-caffeinyl-triazolylmethoxy hybrid conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sciencemadness Discussion Board - 8-Methoxycaffeine synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. my.airliquide.com [my.airliquide.com]

- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. lanxess.com [lanxess.com]

- 10. fishersci.com [fishersci.com]

- 11. studypool.com [studypool.com]

- 12. Synthesis, Identification and Biological Activity of Some New Chalcone derivatives from 8-Chlorotheophylline – Oriental Journal of Chemistry [orientjchem.org]

- 13. CN103360394B - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]

- 14. CN103360394A - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]

- 15. spectrabase.com [spectrabase.com]

- 16. This compound | C8H9ClN4O2 | CID 21031 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of 8-Chlorocaffeine in vitro

An In-Depth Technical Guide to the In Vitro Biological Activity of 8-Chlorocaffeine

Introduction

This compound (8-CC), a synthetic derivative of the ubiquitous methylxanthine caffeine, represents a key molecular scaffold in medicinal chemistry.[1][2] As a member of the xanthine family, its biological activities are often compared to parent compounds like caffeine and theophylline. However, the introduction of a chlorine atom at the 8-position of the purine ring system significantly modifies its physicochemical properties and pharmacological profile.[2][3] This strategic substitution serves as a critical anchor point for further chemical modifications and profoundly influences the molecule's interaction with biological targets.[1][4]

This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the in vitro biological activities of this compound. Moving beyond a simple catalog of effects, we will explore the core mechanisms of action, present detailed and validated experimental protocols for their investigation, and offer insights into the causal relationships between molecular structure and biological function. We will begin by dissecting its primary role as an adenosine receptor antagonist, followed by an examination of its effects on cellular integrity and DNA repair, and conclude with other potential biochemical interactions.

Part 1: Adenosine Receptor Antagonism - The Primary Mechanism of Action

The most well-characterized activity of xanthines, including this compound, is their ability to act as competitive antagonists at adenosine receptors.[5][6] This interaction is central to their physiological and pharmacological effects.

Background: The Adenosine Signaling System

Adenosine is a ubiquitous purine nucleoside that functions as a critical signaling molecule, regulating a vast array of physiological processes. Its effects are mediated by four G-protein coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are coupled to distinct G-proteins, leading to downstream modulation of adenylyl cyclase activity and, consequently, intracellular cyclic adenosine monophosphate (cAMP) levels.

-

A₁ and A₃ Receptors: Typically couple to Gᵢ/₀ proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP.[7]

-

A₂ₐ and A₂ₑ Receptors: Couple to Gₛ proteins, which stimulate adenylyl cyclase, causing an increase in cAMP.

By competitively binding to these receptors without activating them, antagonists like this compound block the effects of endogenous adenosine, thereby disinhibiting adenylyl cyclase (in the case of A₁/A₃) or preventing its stimulation (in the case of A₂ₐ/A₂ₑ).

Binding Affinity Analysis

The first step in characterizing an antagonist is to quantify its affinity for the target receptor. This is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the antagonist required to occupy 50% of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

This compound has been identified as a non-selective adenosine receptor antagonist with a reported Kᵢ value of 30 µM.[5][6][8]

| Compound | Target | Kᵢ Value (nM) | Selectivity | Reference |

| This compound | Adenosine Receptors (non-selective) | 30,000 | Non-selective | [5][6] |

| 8-(3-Chlorostyryl)caffeine (CSC) | Rat A₂ₐ Adenosine Receptor | 54 | >500-fold vs. A₁ | [9][10] |

| 8-(3-Chlorostyryl)caffeine (CSC) | Rat A₁ Adenosine Receptor | 28,200 | - | [9][10] |

Table 1: Comparative binding affinities of this compound and a selective 8-substituted xanthine analog.

The data clearly illustrates how modification at the 8-position can dramatically enhance both potency and selectivity for specific adenosine receptor subtypes. The relatively modest affinity of this compound positions it as a valuable starting point or intermediate for the synthesis of more potent and selective ligands.[1]

This protocol describes a self-validating system to determine the Kᵢ of this compound at the human A₁ adenosine receptor. The causality is clear: the unlabeled ligand (8-CC) competes with a labeled, high-affinity ligand for a finite number of receptors, and the degree of displacement reflects its binding affinity.

Materials:

-

Membrane preparation from CHO or HEK293 cells stably expressing the human A₁ adenosine receptor.

-

Radioligand: [³H]DPCPX (a selective A₁ antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound, dissolved in DMSO to create a 10 mM stock, followed by serial dilutions.

-

Non-specific binding control: Theophylline or another suitable unlabeled ligand at a high concentration (e.g., 1 mM).

-

Scintillation vials and cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration manifold.

Step-by-Step Methodology:

-

Reaction Preparation: In microcentrifuge tubes, combine assay components in the following order:

-

Assay Buffer.

-

A fixed concentration of [³H]DPCPX (typically at or below its Kₑ value, e.g., 1-2 nM).

-

Varying concentrations of this compound (e.g., from 10 nM to 1 mM). For total binding, add vehicle (DMSO) instead. For non-specific binding, add 1 mM theophylline.

-

-

Initiate Reaction: Add the cell membrane preparation (e.g., 10-20 µg of protein per tube) to each tube to start the binding reaction. The final assay volume is typically 100-200 µL.

-

Incubation: Incubate the mixture at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination & Separation: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Immediately wash the filters three times with ice-cold Assay Buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of 8-CC that inhibits 50% of specific [³H]DPCPX binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Functional Antagonism Analysis

Demonstrating that a compound binds to a receptor is essential, but it is equally critical to show that this binding event translates into a functional cellular response. For a GPCR antagonist, this means demonstrating its ability to block the signal produced by an agonist.

This protocol measures the ability of this compound to antagonize the effect of an A₁ receptor agonist on cAMP levels. The A₁ receptor is Gᵢ-coupled, so its activation by an agonist (like NECA) will decrease intracellular cAMP. A functional antagonist like this compound will prevent this decrease.

Materials:

-

CHO or HEK293 cells expressing the human A₁ adenosine receptor.

-

Agonist: NECA (5'-(N-Ethylcarboxamido)adenosine) or another suitable A₁ agonist.

-

Stimulation Buffer with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Test Compound: this compound.

-

cAMP detection kit (e.g., HTRF cAMP Dynamic 2 kit from Cisbio).

-

White, low-volume 384-well plates.

-

HTRF-compatible plate reader.

Step-by-Step Methodology:

-

Cell Plating: Seed the A₁R-expressing cells into 384-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Remove the culture medium and add varying concentrations of this compound (the antagonist) dissolved in stimulation buffer. Incubate for 15-30 minutes at room temperature. This allows the antagonist to bind to the receptors.

-

Agonist Stimulation: Add a fixed concentration of the agonist (e.g., the EC₈₀ concentration of NECA) to the wells already containing the antagonist. For the control (100% effect), add agonist to wells with only stimulation buffer. For the basal level, add buffer only.

-

Incubation: Incubate for 30 minutes at room temperature to allow for agonist-induced modulation of cAMP levels.

-

Cell Lysis & Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's instructions, which will lyse the cells and initiate the detection reaction.

-

Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Readout: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

Data Analysis:

-

Calculate the 665/620 ratio for each well and normalize the data.

-

Plot the response (e.g., normalized HTRF ratio) against the log concentration of this compound.

-

Fit the data to a suitable antagonist model (e.g., Schild analysis) to determine the functional inhibition constant (Kₑ).

-

Part 2: Modulation of Cellular Processes

Beyond receptor antagonism, this compound has been shown to influence fundamental cellular processes, particularly those related to DNA integrity and cell survival.

Effects on DNA Integrity and Repair

Several studies have highlighted the genotoxic potential of this compound, particularly in combination with other DNA damaging agents. It has been shown to potentiate UV-induced chromosomal aberrations in Chinese hamster embryonic lung cells.[5][6] Furthermore, in isolated nuclei from L1210 leukemia cells, this compound was found to induce DNA single-strand breaks (SSBs), double-strand breaks (DSBs), and DNA-protein crosslinks (DPCs).[11]

Interestingly, these effects were similar to those produced by the topoisomerase II inhibitor ellipticine. However, this compound and related methylxanthines failed to stimulate the formation of a cleavable complex by purified topoisomerase II, suggesting the mechanism is not direct enzyme inhibition but may be dependent on the specific chromatin environment within the nucleus.[11]

To assess the cytotoxic or cytostatic effects of this compound, a simple colorimetric assay like the MTT assay is a robust and standard method. This assay measures the metabolic activity of cells, which is often proportional to the number of viable cells.

Materials:

-

Cell line of interest (e.g., HeLa, A549, or CHO AA8).

-

Complete culture medium.

-

96-well cell culture plates.

-

This compound stock solution in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Multichannel pipette and a microplate reader.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (DMSO) wells as a negative control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Readout: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound.

-

Use non-linear regression to fit a dose-response curve and calculate the IC₅₀ value, the concentration at which 50% of cell viability is inhibited.

-

Part 3: Other Potential Biochemical Activities

Phosphodiesterase (PDE) Inhibition

Caffeine and other methylxanthines are well-known non-selective inhibitors of cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP and cGMP.[12] By inhibiting PDEs, xanthines can cause an accumulation of these second messengers, leading to a wide range of cellular effects. While the behavioral stimulant effects of most xanthines are more closely linked to adenosine antagonism, PDE inhibition remains a significant secondary mechanism.[13][14]

Specific in vitro data on the potency of this compound against the various PDE isoforms is not as readily available as its adenosine receptor affinity. However, given its structural similarity to other active xanthines, it is a plausible target that warrants investigation. Screening this compound against a panel of PDE enzymes would be a logical next step to fully characterize its biochemical profile.

Summary and Future Directions

The in vitro biological profile of this compound is primarily defined by its role as a non-selective adenosine receptor antagonist with a Kᵢ in the micromolar range.[5][6] This fundamental activity underpins its potential physiological effects. Additionally, compelling evidence demonstrates its ability to interfere with DNA integrity , potentiating the effects of genotoxic agents and inducing DNA breaks and crosslinks in isolated nuclei, possibly through a mechanism distinct from direct topoisomerase II inhibition.[11]

This guide has provided a framework and detailed protocols for the systematic investigation of these activities. Key future directions for research should include:

-

Comprehensive Receptor Profiling: Determining the binding affinity (Kᵢ) and functional antagonism (Kₑ) of this compound across all four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, A₃) to establish a complete selectivity profile.

-

PDE Isoform Selectivity: Screening this compound against a panel of the 11 major PDE families to identify any potential inhibitory activity and determine its IC₅₀ values.

-

Antiproliferative Screening: Evaluating the cytotoxic and antiproliferative effects of this compound across a broad panel of human cancer cell lines to explore any potential therapeutic applications, building on findings from other 8-substituted xanthines.[1][15]

-

Mechanism of Genotoxicity: Further investigating the molecular mechanisms by which this compound affects DNA integrity, exploring its impact on various DNA repair pathways and cell cycle checkpoints.

As a readily available chemical intermediate, this compound remains a valuable tool for both direct biological investigation and as a foundational scaffold for the development of novel, more potent, and selective therapeutic agents.[1][6]

References

- Jacobson, K. A., Nikodijević, O., Padgett, W. L., Gallo-Rodriguez, C., Maillard, M., & Daly, J. W. (1993). 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo. FEBS Letters, 323(1-2), 141-144.

- Kaur, H., Kumar, V., & Singh, P. (2021). Xanthine: Synthetic Strategy And Biological Activity. Innovare Journal of Medical Science, 9(6), 1-10.

- Singh, P., Kumar, V., & Kumar, A. (2013). Synthesis and pharmacological evaluation of 8-substituted phenyl xanthines for asthma therapy. Frontiers in Pharmacology, 4, 103.

- Sucu, B. O. (2024). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 517-526.

- I.R.I.S. (n.d.). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization.

- Kumar, V., Singh, P., Kumar, A., & Müller, C. E. (2016). Synthesis and Evaluation of a New Series of 8-(2-Nitroaryl)Xanthines as Adenosine Receptor Ligands. Drug Development Research, 77(5), 241-250.

- Gołembiowska, K., & Dziubina, A. (2004). Effect of the adenosine A2A receptor antagonist 8-(3-chlorostyryl)caffeine on L-DOPA biotransformation in rat striatum. Brain Research, 1000(1-2), 146-155.

- Zunino, F., Previati, E., Binaschi, M., Capranico, G., & Palumbo, M. (1991). Production of protein-associated DNA breaks by 8-methoxycaffeine, caffeine and this compound in isolated nuclei from L1210 cells: comparison with those produced by topoisomerase II inhibitors. Carcinogenesis, 12(10), 1781-1790.

- Active Motif. (n.d.). 8-Chloro caffeine.

- de Graaf, C., et al. (2012). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry, 55(23), 10516-10527.

- Da Settimo, F., et al. (2007). In vitro metabolism studies of new adenosine A(2A) receptor antagonists. Bioorganic & Medicinal Chemistry, 15(19), 6448-6456.

- Massink, A., et al. (2022). A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models. Journal for ImmunoTherapy of Cancer, 10(5), e004231.

- Mohammadi, M., et al. (2023). Design, synthesis, anticancer and in silico assessment of 8-caffeinyl-triazolylmethoxy hybrid conjugates. RSC Advances, 13, 3719-3733.

- PubChem. (n.d.). This compound.

- National Toxicology Program. (2000). Caffeine and Its Modulating Effects.

- Wikipedia. (n.d.). 8-Chlorotheophylline.

- van Veldhoven, J. P. D., et al. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral. ACS Pharmacology & Translational Science, 6(9), 1374–1386.

- Kraljević, S., et al. (2000). The Mechanism of 8-Cl-cAMP Action. General Physiology and Biophysics, 19(3), 281-292.

- Essayan, D. M. (2001). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of Experimental Pharmacology, 151, 61-83.

- Hałas, M., et al. (n.d.). The Effects of Caffeine on Cytoskeleton in CHO AA8 Cell Line. Repozytorium UMK.

- Jiang, J., et al. (2016). The in vitro effects of caffeine on viability, cycle cycle profiles, proliferation, and apoptosis of glioblastomas. European Review for Medical and Pharmacological Sciences, 20(1), 93-99.

- Howell, L. L., et al. (1993). Comparative effects of caffeine and selective phosphodiesterase inhibitors on respiration and behavior in rhesus monkeys. The Journal of Pharmacology and Experimental Therapeutics, 266(2), 894-903.

- Paulet, G. T., et al. (2000). The effect of phosphodiesterase inhibition on gallbladder motility in vitro. Journal of Surgical Research, 91(2), 128-133.

- Snyder, S. H., et al. (1981). Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors. Life Sciences, 28(18), 2085-2097.

- Chen, J. F., et al. (2002). 8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism. Journal of Biological Chemistry, 277(39), 36040-36044.

- Kalow, W., & Tang, B. K. (1993). The use of caffeine for enzyme assays: a critical appraisal. Clinical Pharmacology & Therapeutics, 53(5), 503-514.

- Wiley. (n.d.). This compound. SpectraBase.

Sources

- 1. Design, synthesis, anticancer and in silico assessment of 8-caffeinyl-triazolylmethoxy hybrid conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 4921-49-7: this compound | CymitQuimica [cymitquimica.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 8-Chloro caffeine | Epigenetic Therapeutic Targets [epigenetic-targets.com]

- 9. 8-(3-Chlorostyryl)caffeine | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]

- 10. rndsystems.com [rndsystems.com]

- 11. Production of protein-associated DNA breaks by 8-methoxycaffeine, caffeine and this compound in isolated nuclei from L1210 cells: comparison with those produced by topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative effects of caffeine and selective phosphodiesterase inhibitors on respiration and behavior in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

The Strategic Pivot: 8-Chlorocaffeine as a Cornerstone for Novel Compound Synthesis

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract